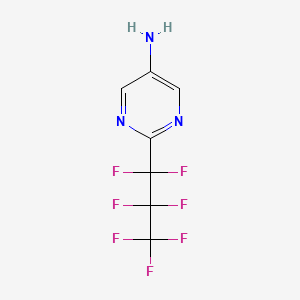

2-(Perfluoropropyl)pyrimidin-5-amine

Descripción

2-(Perfluoropropyl)pyrimidin-5-amine is a fluorinated pyrimidine derivative characterized by a perfluoropropyl (-CF2CF2CF3) substituent at the 2-position of the pyrimidine ring and an amine group at the 5-position. Fluorinated groups, such as perfluoropropyl, are known to enhance metabolic stability, lipophilicity, and blood-brain barrier permeability, making them valuable in CNS-targeted therapeutics .

Propiedades

IUPAC Name |

2-(1,1,2,2,3,3,3-heptafluoropropyl)pyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F7N3/c8-5(9,6(10,11)7(12,13)14)4-16-1-3(15)2-17-4/h1-2H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTNOJJBPLHROM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-(Perfluoropropyl)pyrimidin-5-amine with structurally and functionally related pyrimidine derivatives, focusing on substituent effects, receptor affinity, and applications.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Findings

Aromatic vs. Aliphatic Substituents: SCH-442416 and ZM-241385 feature furanyl and methoxyphenyl groups, which contribute to high A2AR affinity. In contrast, the perfluoropropyl group may prioritize pharmacokinetic optimization over direct receptor interaction .

Pharmacological Specificity SCH-442416 and ZM-241385 exhibit nanomolar affinity for A2AR, whereas KW-6002’s non-fluorinated structure led to off-target binding, highlighting the advantage of fluorination in improving selectivity .

Applications in Imaging

- Fluorinated analogs like [11C]SCH442416 and [18F]MNI-444 are used in PET imaging due to their high receptor specificity and metabolic stability—properties that 2-(Perfluoropropyl)pyrimidin-5-amine may share if radiolabeled .

Synthetic Utility

- Compounds like 2-(Trifluoromethyl)pyrimidin-5-amine (CAS 73418-87-8) serve as intermediates in synthesizing kinase inhibitors, suggesting similar roles for 2-(Perfluoropropyl)pyrimidin-5-amine in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.